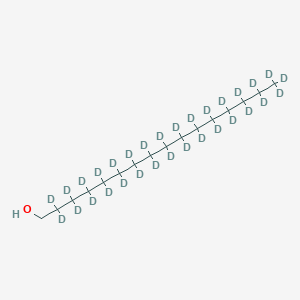

N-Hexadecanol (2,2,3,3...16,16,16-D31)

Vue d'ensemble

Description

N-Hexadecanol (2,2,3,3…16,16,16-D31), also known as Hexadecyl-d33 alcohol or Cetyl-d33 alcohol, is a free fatty acid alcohol . It is generally used as an emulsifier, emollient, opacifier, and surfactant in cosmetic formulations . The molecular formula is CD3(CD2)14CH2OH .

Molecular Structure Analysis

The molecular formula of N-Hexadecanol (2,2,3,3…16,16,16-D31) is CD3(CD2)14CH2OH . This indicates that it consists of a chain of 16 carbon atoms, with 31 of the hydrogen atoms replaced by deuterium (D), and a hydroxyl group (OH) attached to one end of the carbon chain.Physical And Chemical Properties Analysis

N-Hexadecanol (2,2,3,3…16,16,16-D31) has a molecular weight of 273.63 . It should be stored at room temperature away from light and moisture .Applications De Recherche Scientifique

Environmental and Health Impacts of Related Compounds

Toxic Neuropathies from Chemical Exposure

Research into the toxic effects of chemicals like n-Hexane, which is structurally related to N-Hexadecanol, has provided insights into mechanisms of neurotoxicity. Studies have shown that exposure to certain solvents can cause central-peripheral axonopathies, characterized by distal axon swelling and degeneration. This understanding helps in assessing occupational risks and developing preventive measures against chemical exposure (LoPachin & Gavin, 2015).

Environmental Persistence and Effects of Brominated Flame Retardants

Another area of research relevant to N-Hexadecanol's broader chemical family includes studies on brominated flame retardants (BFRs). These studies have examined the environmental occurrence, fate, and toxicity of novel brominated flame retardants, highlighting their widespread use and ubiquity in the environment. Such research underscores the importance of understanding the environmental and health impacts of chemical compounds used in industry (Xiong et al., 2019).

Applications in Material Science

Use in Polymeric Materials for Flame Retardancy

Research has explored the synthesis, properties, and applications of hexa-substituted cyclotriphosphazenes, compounds that, like N-Hexadecanol, can be modified to enhance flame retardancy and dielectric properties in materials. This demonstrates the utility of certain chemical compounds in improving the safety and performance of polymers and other materials (Usri et al., 2021).

Nanoparticles for Environmental Remediation

Studies on the reduction of hexavalent chromium using inorganic nanoparticles have shown how chemical compounds can be engineered at the nanoscale for environmental cleanup. This research provides a foundation for developing technologies that mitigate pollution and address chemical hazards in the environment (Farooqi et al., 2020).

Safety And Hazards

N-Hexadecanol (2,2,3,3…16,16,16-D31) is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWNKGSJHAJOGX-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexadecanol (2,2,3,3...16,16,16-D31) | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)

![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)

![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)